molecular formula C18H20ClNO3 B5852182 N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5852182
M. Wt: 333.8 g/mol
InChI Key: VMIMSHNIQDHSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide, also known as GW501516, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various biological effects.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to increase endurance, improve insulin sensitivity, and reduce inflammation. In human studies, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to improve lipid profiles and reduce markers of inflammation.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide, including its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide in humans.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 4-isopropylphenol in the presence of a base to form the final product.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer. In sports, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to increase endurance and improve performance by enhancing the metabolism of fatty acids. In metabolic disorders, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to improve insulin sensitivity and reduce inflammation. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-12(2)13-4-7-15(8-5-13)23-11-18(21)20-16-10-14(19)6-9-17(16)22-3/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIMSHNIQDHSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

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